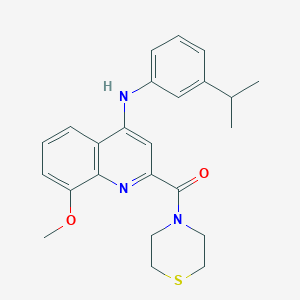
(4-((3-Isopropylphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Isopropylphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone, also known as ITMM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ITMM belongs to the class of quinoline derivatives and has been studied extensively for its ability to target specific cellular pathways and inhibit the growth of cancer cells. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Imaging Applications
One study focused on the synthesis of a structurally similar compound, [11C]HG-10-102-01, as a potential PET (Positron Emission Tomography) agent for imaging LRRK2 enzyme activity in Parkinson's disease. The research outlines the synthesis process, including the steps and chemical yields, showcasing its application in neuroimaging and the study of neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Fluorescence and Labeling Reagents
Another application area is in the development of fluorescent labeling reagents for biomedical analysis. For instance, 6-Methoxy-4-quinolone and its derivatives have been investigated for their strong fluorescence in a wide pH range, stability against light and heat, and potential as fluorescent labeling reagents. This research underlines their suitability for biomedical applications, including the determination of carboxylic acids (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Drug Discovery and Molecular Docking
The compound has analogues that have been synthesized and analyzed through DFT calculations and molecular docking to understand their antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction. Such studies are crucial in drug discovery and design, providing a framework for understanding the compound's interaction with biological targets (FathimaShahana & Yardily, 2020).
Organic Light-Emitting Diodes (OLEDs)
Research into aryl(6-arylpyridin-3-yl)methanone ligands for Ir(III) complexes highlights their application in the development of efficient red phosphorescent materials for OLEDs. Such materials are essential for advancing display technologies and enhancing device efficiency and color purity (Kang, Lee, Lee, Seo, Kim, & Yoon, 2011).
Chemical Synthesis and Catalysis
The compound's related research also extends to chemical synthesis and catalysis, such as the ruthenium-catalyzed reduction of nitroarenes and azaaromatic compounds, showcasing the compound's relevance in synthetic organic chemistry and the development of new catalytic reduction methodologies (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Eigenschaften
IUPAC Name |
[8-methoxy-4-(3-propan-2-ylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16(2)17-6-4-7-18(14-17)25-20-15-21(24(28)27-10-12-30-13-11-27)26-23-19(20)8-5-9-22(23)29-3/h4-9,14-16H,10-13H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYLSECAQRADNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Isopropylphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

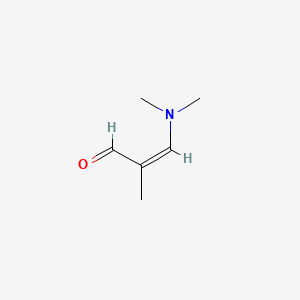


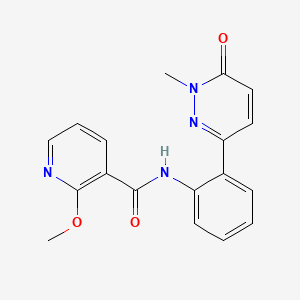
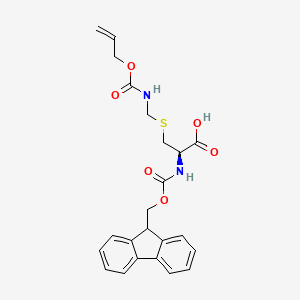
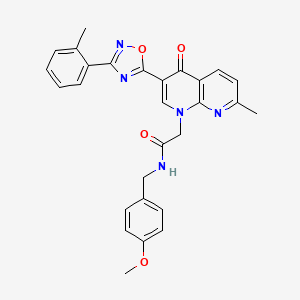
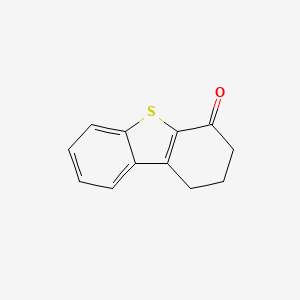
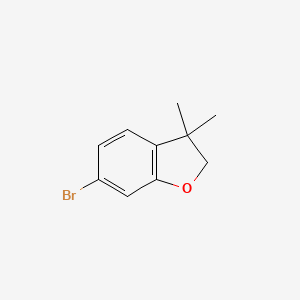


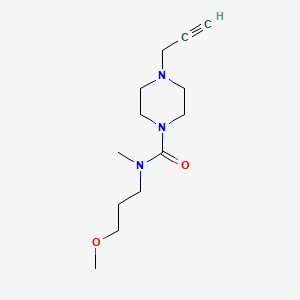
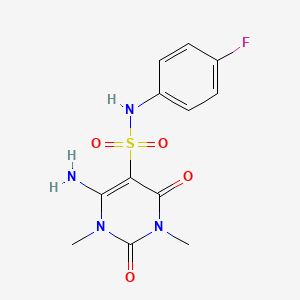
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2729753.png)
